molecular formula C17H13FN2O3 B11608939 (5Z)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5Z)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B11608939
M. Wt: 312.29 g/mol
InChI Key: XTSFEHDTTVYIAU-DHDCSXOGSA-N
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Description

(5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxyphenyl group, and an imidazolidine-2,4-dione core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base, which is then cyclized with glycine to yield the imidazolidine-2,4-dione core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized using continuous flow reactors, which allow for better control over reaction parameters and scalability. Industrial methods may also involve the use of automated systems to monitor and adjust reaction conditions in real-time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups.

Scientific Research Applications

(5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
  • (5Z)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
  • (5Z)-5-({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Uniqueness

The uniqueness of (5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE lies in its specific fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

(5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C17H13FN2O3/c18-14-7-2-1-5-12(14)10-23-13-6-3-4-11(8-13)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9-

InChI Key

XTSFEHDTTVYIAU-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=O)N3)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)N3)F

Origin of Product

United States

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